molecular formula C14H15Cl2NO3 B4974687 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide

2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide

Cat. No. B4974687
M. Wt: 316.2 g/mol
InChI Key: MJKZHJMBGRLQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, the compound induces apoptosis in cancer cells. Additionally, 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been found to induce oxidative stress in cancer cells, leading to cellular damage and death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been found to exhibit anti-inflammatory and antioxidant effects. Research has shown that the compound can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. Additionally, 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been found to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide for lab experiments is its high potency and selectivity towards cancer cells. Additionally, the compound is relatively easy to synthesize and purify. However, one limitation of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide. One direction is to investigate the compound's potential as a treatment for neurodegenerative diseases, given its neuroprotective effects. Another direction is to explore the use of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide in combination with other anti-cancer agents, potentially enhancing its cytotoxic effects. Finally, further research is needed to understand the compound's pharmacokinetics and toxicity in vivo, in order to determine its potential as a clinical drug candidate.
Conclusion
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide is a promising compound for scientific research, particularly in the field of cancer treatment. Its high potency and selectivity towards cancer cells, as well as its anti-inflammatory, antioxidant, and neuroprotective effects, make it a candidate for further investigation. However, more research is needed to fully understand the compound's mechanism of action, pharmacokinetics, and toxicity in vivo.

Synthesis Methods

The synthesis of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide involves the reaction of 4-methoxybenzaldehyde with 2,3-dichloroacrolein in the presence of a base catalyst, followed by the addition of acetyl chloride and ammonium acetate. The resulting product is then purified through recrystallization to obtain a white solid.

Scientific Research Applications

2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been studied extensively for its potential as an anti-cancer agent. Research has shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-9(18)12(7-8-13(15)16)14(19)17-10-3-5-11(20-2)6-4-10/h3-6,8,12H,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKZHJMBGRLQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC=C(Cl)Cl)C(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide

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